3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid
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Overview
Description
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of large-scale reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amine for further functionalization.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the propoxy chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Palladium on carbon (Pd/C) with hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Sodium azide (NaN₃), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .
Scientific Research Applications
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
- N-Fmoc-N-benzyl-L-alanine
Uniqueness
3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a benzoic acid moiety. This combination allows for versatile applications in peptide synthesis and other areas of organic chemistry. Its ability to undergo various chemical reactions and its role in protecting amine functionalities make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)17-7-5-8-18(15-17)30-14-6-13-26-25(29)31-16-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-5,7-12,15,23H,6,13-14,16H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNLMPLSOGZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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